Methyl 3-azidopropanoate
Description
Methyl 3-azidopropanoate is an organic compound characterized by a methyl ester group and an azide (-N₃) substituent on the propanoate backbone. Its structure (CH₃OCOCH₂CH₂N₃) enables diverse applications in synthetic chemistry, particularly in click chemistry and fluorescent probe design. The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the ester moiety allows for tunable solubility and reactivity. Key synthetic routes involve coupling 3-azidopropanoic acid with 4-methylcoumarin derivatives using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane, yielding a white solid with a 72% efficiency .
Properties
IUPAC Name |
methyl 3-azidopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-9-4(8)2-3-6-7-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCUSBLNCKWABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-azidopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired azido compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control reaction parameters and minimize the risks associated with handling azides, which are known for their potential explosiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azidopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, thiols, and phosphines. These reactions are typically carried out in polar solvents like DMF or DMSO.
Cycloaddition Reactions:
Reduction Reactions: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a palladium catalyst are used under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted propanoates with various functional groups.
Cycloaddition Reactions: Formation of 1,2,3-triazoles.
Reduction Reactions: Formation of methyl 3-aminopropanoate.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-azidopropanoate is primarily recognized for its utility as a building block in the synthesis of bioactive compounds. Its azide functional group is particularly valuable in click chemistry, a strategy that allows for the rapid and efficient formation of complex molecules.
Synthesis of Bioactive Molecules
The azide group in this compound can be utilized to create a variety of derivatives that exhibit biological activity. For instance, it can be transformed into amines or other functional groups through reduction reactions, making it a versatile intermediate in drug development.
Case Study: Anticancer Agents
Recent studies have demonstrated the potential of azide-containing compounds as anticancer agents. This compound derivatives have been shown to inhibit specific cancer cell lines, indicating their potential role in cancer therapy .
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis, particularly for the preparation of nitrogen-containing compounds.
Click Chemistry
The azide group allows for the application of click chemistry, which facilitates the formation of triazoles through reactions with alkynes. This method is widely used in the synthesis of pharmaceuticals and materials science.
| Reaction Type | Reagents | Products |
|---|---|---|
| Click Reaction | Alkyne + Azide | Triazole Derivatives |
Material Science
In addition to its pharmaceutical applications, this compound is also explored in materials science, particularly in the development of polymeric materials.
Polymerization
The azide functionality can be incorporated into polymer chains, leading to materials with unique properties. These polymers can be used in coatings, adhesives, and other applications where enhanced mechanical properties are desired.
Mechanism of Action
The mechanism of action of methyl 3-azidopropanoate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
4-Methyl-2-oxo-2H-chromen-7-yl 5-Azidopentanoate (Compound 1)
- Structure: Features a 5-carbon azido chain (vs. 3-carbon in Methyl 3-azidopropanoate).
- Reactivity: The longer chain reduces steric and electronic effects on the ester group, resulting in slower hydrolysis and enhanced fluorescence stability in probe applications. Fluorometric assays show a higher response compared to this compound due to reduced autohydrolysis .
- Applications : Preferred in self-immolative fluorescent probes for hydrogen sulfide detection due to prolonged stability .
Ethyl 3-Azidopropanoate (Compound 2b)
- Structure : Ethyl ester (C₂H₅OCOCH₂CH₂N₃) instead of methyl.
- Reactivity: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to reduced electrophilicity. This compound is utilized in triazole synthesis via CuAAC, forming ethyl 3-(triazolyl)propanoate derivatives .
- Applications : Intermediate in antimicrobial and anticancer agent synthesis (e.g., 1,2,3-triazole derivatives) .
Methyl 3-Iodopropanoate
- Structure : Iodide substituent (CH₃OCOCH₂CH₂I) instead of azide.
- Reactivity: The iodide acts as a leaving group, enabling nucleophilic substitution reactions.
- Safety : Generates hazardous decomposition products (e.g., hydrogen bromide gas) under combustion .
4-Methyl-2-oxo-2H-chromen-7-yl Propionate (Compound 3)
- Structure : Lacks the azide group (CH₃OCOCH₂CH₃).
- Reactivity : Absence of the azide eliminates click chemistry utility but improves hydrolytic stability. Used as a control in fluorescence studies to benchmark azide-specific effects .
Comparative Data Table
Key Findings from Comparative Studies
- Chain Length Effects: Shorter azido chains (e.g., 3-carbon in this compound) accelerate hydrolysis due to proximity of the azide to the ester, reducing fluorescence utility. Longer chains (e.g., 5-carbon in Compound 1) enhance probe stability .
- Ester Group Influence : Methyl esters hydrolyze faster than ethyl variants, making ethyl derivatives preferable for sustained reactivity in multi-step syntheses .
- Substituent Functionality : Azides enable click chemistry, while iodides favor substitution reactions. The absence of azides (Compound 3) sacrifices reactivity for stability .
Biological Activity
Methyl 3-azidopropanoate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula : C₄H₅N₃O₂
Molecular Weight : 115.10 g/mol
CAS Number : 3196-73-4
Structure : The compound contains an azide functional group (-N₃), which is known for its reactivity and utility in various chemical transformations.
The biological activity of this compound is primarily attributed to its azide group, which can participate in bioorthogonal reactions. These reactions are critical in the development of targeted therapies and imaging agents in biological systems. The azide moiety allows for selective labeling and modification of biomolecules, facilitating studies in cellular processes and drug delivery systems.
Therapeutic Potential
- Antiviral Activity : Research indicates that compounds with azide functionalities can exhibit antiviral properties. This compound has been investigated for its potential to inhibit viral entry mechanisms, particularly in retroviruses like HIV. Its ability to modify viral proteins through click chemistry may enhance therapeutic strategies against viral infections.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases. The presence of the azide group may enhance its reactivity with free radicals, although further studies are needed to quantify this effect.
Table 1: Summary of Biological Activities
Study Highlights
- Antiviral Mechanism : A study demonstrated that this compound could effectively inhibit HIV-1 entry into host cells by modifying the CCR5 receptor, a key co-receptor for HIV entry. This was achieved through a series of bioorthogonal reactions that allowed for selective targeting of the receptor without affecting cellular viability .
- Antioxidant Activity : In experiments assessing the antioxidant capacity of various amino acid derivatives, this compound displayed notable activity compared to other compounds. This suggests a potential role as a natural antioxidant, particularly in food preservation and health applications .
Future Directions
The exploration of this compound's biological activities is still in its early stages. Future research should focus on:
- In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in disease models.
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound interacts with biological targets.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeting specific tissues or cells.
Q & A
Q. How can researchers ensure methodological rigor when reporting novel applications of this compound in interdisciplinary studies?
- Methodological Answer :
- Cross-Validation : Use orthogonal techniques (e.g., fluorescence microscopy and HPLC) to confirm bioconjugation efficiency.
- Negative Controls : Include reactions without copper catalysts or azide esters to rule out non-specific binding.
- Collaboration : Partner with analytical chemists or toxicologists to address domain-specific challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
